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Compound of Interest

Compound Name: Methyl 4-fluorocinnamate

Cat. No.: B1149809

CAS Number: 96426-60-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,
and drug development professionals on Methyl 4-fluorocinnamate. This document outlines its
chemical and physical properties, spectroscopic data, synthesis protocols, and its applications
as a versatile intermediate in the pharmaceutical and materials science industries.

Core Chemical and Physical Properties

Methyl 4-fluorocinnamate, with the CAS number 96426-60-7, is a fluorinated derivative of
methyl cinnamate. The presence of a fluorine atom on the phenyl ring significantly influences
its electronic properties, reactivity, and biological activity, making it a valuable building block in
organic synthesis.[1]

Table 1: Chemical and Physical Properties of Methyl 4-fluorocinnamate
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Property Value Source(s)
CAS Number 96426-60-7 [1][2]
Molecular Formula C10HoFO2 [1][2]
Molecular Weight 180.18 g/mol [11[2]

(E)-Methyl 3-(4-
fluorophenyl)acrylate, Methyl

Synonyms [1]
(2E)-3-(4-fluorophenyl)prop-2-
enoate

Physical Form Solid [2]

Melting Point 45-49 °C [2]

Storage Conditions Store at 0-8°C [1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of Methyl 4-
fluorocinnamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Spectroscopic Data for Methyl 4-fluorocinnamate (CDClIs)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.chemimpex.com/products/23274
https://www.sigmaaldrich.com/HK/zh/product/aldrich/592447
https://www.chemimpex.com/products/23274
https://www.sigmaaldrich.com/HK/zh/product/aldrich/592447
https://www.chemimpex.com/products/23274
https://www.sigmaaldrich.com/HK/zh/product/aldrich/592447
https://www.chemimpex.com/products/23274
https://www.sigmaaldrich.com/HK/zh/product/aldrich/592447
https://www.sigmaaldrich.com/HK/zh/product/aldrich/592447
https://www.chemimpex.com/products/23274
https://www.benchchem.com/product/b1149809?utm_src=pdf-body
https://www.benchchem.com/product/b1149809?utm_src=pdf-body
https://www.benchchem.com/product/b1149809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Coupling Constant

Nucleus . Multiplicity (3)in H
in ppm in Hz

1H NMR (400 MHz) 7.64 d 16.0

7.49 m

7.07 t 8.7

6.38 d 16.0

3.78 S

13C NMR (101 MHz)

167.2, 143.4, 136.2,
132.9, 129.3, 129.2,
118.4,51.8

19F NMR (376 MHz)

-109.6

Source: Supporting Information from a research article.

Infrared (IR) Spectroscopy

While a specific IR spectrum for Methyl 4-fluorocinnamate is not readily available in the

searched literature, characteristic absorptions can be predicted based on its functional groups.

Expected peaks would include:

e C=0 stretch (ester): ~1715-1730 cm~!

e C=C stretch (alkene): ~1630-1640 cm~1

e C-O stretch (ester): ~1100-1300 cm~1

e =C-H bend (alkene): ~960-980 cm~1 (for the trans isomer)

e C-F stretch (aromatic): ~1100-1250 cm~1

e Aromatic C=C stretches: ~1450-1600 cm™!

Mass Spectrometry (MS)
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Specific mass spectrometry data for Methyl 4-fluorocinnamate is not explicitly available in the
searched results. However, for the non-fluorinated analog, methyl cinnamate (C10H10032), the
molecular ion peak [M]* is observed at m/z 162.[3] For Methyl 4-fluorocinnamate (C1o0HoFO2),
the expected molecular ion peak [M]* would be at m/z 180.

Synthesis of Methyl 4-fluorocinnamate

Methyl 4-fluorocinnamate can be synthesized through several established organic chemistry
reactions. The choice of method often depends on the availability of starting materials and
desired scale.

Horner-Wadsworth-Emmons Reaction

A common and efficient method for the synthesis of a,3-unsaturated esters is the Horner-
Wadsworth-Emmons (HWE) reaction. This involves the reaction of a phosphonate-stabilized
carbanion with an aldehyde.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of Methyl 4-fluorocinnamate
(General Procedure)

This protocol is adapted from a standard procedure for the synthesis of similar cinnamate
esters.[4]

Materials:

Trimethyl phosphonoacetate

Sodium methoxide solution (25 wt% in methanol)

4-Fluorobenzaldehyde

Anhydrous Methanol

Deionized water

Ethanol (for recrystallization)

Procedure:
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 In a round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol, sodium
methoxide solution, and trimethyl phosphonoacetate under an inert atmosphere.

 Stir the mixture at room temperature until a homogenous solution is formed, generating the
phosphonate ylide in situ.

 In a separate vial, dissolve 4-fluorobenzaldehyde in anhydrous methanol.

e Add the 4-fluorobenzaldehyde solution dropwise to the reaction mixture over a period of 10-
15 minutes.

» Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC).

» Upon completion, quench the reaction by adding deionized water. A precipitate of the product
should form.

¢ Collect the crude product by vacuum filtration and wash with cold water.

o Recrystallize the crude product from a minimal amount of hot ethanol to yield pure Methyl 4-
fluorocinnamate.

e Dry the purified product under vacuum.

Diagram: Horner-Wadsworth-Emmons Reaction Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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